Cas no 2156577-39-6 (2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid)

2-{(tert-Butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid is a specialized intermediate used in organic synthesis, particularly in peptide and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, and a cyano-substituted dimethylhexanoic acid moiety, offering versatility in further functionalization. The compound’s rigid, sterically hindered structure aids in controlled reactivity, making it valuable for constructing complex molecular architectures. Its solubility in common organic solvents facilitates handling in multi-step reactions. This intermediate is particularly useful in the synthesis of modified amino acids and bioactive compounds, where precise functional group manipulation is required. The Boc group also allows for selective deprotection under mild acidic conditions.
2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid structure
2156577-39-6 structure
Product name:2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid
CAS No:2156577-39-6
MF:C14H24N2O4
Molecular Weight:284.351364135742
CID:6493283
PubChem ID:165506964

2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-6-cyano-6,6-dimethylhexanoic acid
    • 2156577-39-6
    • EN300-1298612
    • インチ: 1S/C14H24N2O4/c1-13(2,3)20-12(19)16-10(11(17)18)7-6-8-14(4,5)9-15/h10H,6-8H2,1-5H3,(H,16,19)(H,17,18)
    • InChIKey: ZJVYVXSYAMRGJF-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CCCC(C#N)(C)C)=O)C(C)(C)C

計算された属性

  • 精确分子量: 284.17360725g/mol
  • 同位素质量: 284.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 8
  • 複雑さ: 401
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 99.4Ų

2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1298612-2500mg
2-{[(tert-butoxy)carbonyl]amino}-6-cyano-6,6-dimethylhexanoic acid
2156577-39-6
2500mg
$1230.0 2023-09-30
Enamine
EN300-1298612-1.0g
2-{[(tert-butoxy)carbonyl]amino}-6-cyano-6,6-dimethylhexanoic acid
2156577-39-6
1g
$0.0 2023-06-06
Enamine
EN300-1298612-500mg
2-{[(tert-butoxy)carbonyl]amino}-6-cyano-6,6-dimethylhexanoic acid
2156577-39-6
500mg
$603.0 2023-09-30
Enamine
EN300-1298612-5000mg
2-{[(tert-butoxy)carbonyl]amino}-6-cyano-6,6-dimethylhexanoic acid
2156577-39-6
5000mg
$1821.0 2023-09-30
Enamine
EN300-1298612-50mg
2-{[(tert-butoxy)carbonyl]amino}-6-cyano-6,6-dimethylhexanoic acid
2156577-39-6
50mg
$528.0 2023-09-30
Enamine
EN300-1298612-100mg
2-{[(tert-butoxy)carbonyl]amino}-6-cyano-6,6-dimethylhexanoic acid
2156577-39-6
100mg
$553.0 2023-09-30
Enamine
EN300-1298612-1000mg
2-{[(tert-butoxy)carbonyl]amino}-6-cyano-6,6-dimethylhexanoic acid
2156577-39-6
1000mg
$628.0 2023-09-30
Enamine
EN300-1298612-10000mg
2-{[(tert-butoxy)carbonyl]amino}-6-cyano-6,6-dimethylhexanoic acid
2156577-39-6
10000mg
$2701.0 2023-09-30
Enamine
EN300-1298612-250mg
2-{[(tert-butoxy)carbonyl]amino}-6-cyano-6,6-dimethylhexanoic acid
2156577-39-6
250mg
$579.0 2023-09-30

2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid 関連文献

2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acidに関する追加情報

Professional Introduction to 2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic Acid (CAS No. 2156577-39-6)

2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid (CAS No. 2156577-39-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its intricate molecular structure, plays a pivotal role in the synthesis of various bioactive molecules. The presence of both protective and functional groups makes it a versatile intermediate in the development of novel therapeutic agents.

The molecular structure of this compound features a cyano group at the sixth carbon position, which is flanked by two methyl groups, enhancing its stability and reactivity. Additionally, the (tert-butoxy)carbonylamino moiety serves as an essential protecting group, commonly used in peptide synthesis to safeguard amino groups during various chemical transformations. This dual functionality makes it particularly valuable in the pharmaceutical industry, where precise control over reaction pathways is crucial.

In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Researchers have been exploring novel catalytic systems that enhance the yield and purity of 2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid while minimizing side reactions. These innovations are particularly relevant in the context of drug discovery, where high-quality intermediates are essential for developing lead compounds with improved pharmacological properties.

The CAS No. 2156577-39-6 provides a unique identifier for this compound, facilitating its accurate documentation and regulatory compliance. This standardized numbering system ensures that researchers worldwide can reliably reference and utilize this compound in their studies without ambiguity. The growing interest in this compound underscores its importance as a building block in synthetic chemistry and medicinal chemistry.

One of the most compelling applications of 2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid lies in its role as a precursor for peptide mimetics. Peptide mimetics are designed to mimic the biological activity of natural peptides while offering improved pharmacokinetic profiles. The cyano group and the alkyl chain provide structural features that can be modified to enhance binding affinity and reduce immunogenicity, making these compounds attractive candidates for therapeutic development.

Recent studies have highlighted the potential of this compound in the synthesis of neuroprotective agents. The structural motif present in 2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid has been shown to interact with specific biological targets involved in neurodegenerative diseases. By leveraging computational modeling and high-throughput screening techniques, researchers have identified derivatives of this compound that exhibit promising activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. These findings align with broader efforts to develop treatments for conditions like Alzheimer's disease and Parkinson's disease.

The protective nature of the (tert-butoxy)carbonylamino group also makes this compound useful in the synthesis of complex proteins and antibodies. In antibody drug development, protecting groups are employed to prevent unwanted side reactions during conjugation processes. The stability provided by this group ensures that sensitive functionalities remain intact until they are selectively deprotected under controlled conditions. This has significant implications for immunotherapy, where precise modification of antibody structures is critical for achieving desired therapeutic outcomes.

From a synthetic chemistry perspective, 2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid exemplifies the importance of functional group interplay in designing efficient synthetic routes. The combination of electron-withdrawing and electron-donating groups influences reaction selectivity and reactivity, enabling chemists to tailor molecular architectures with high precision. Advances in flow chemistry have further enhanced the synthesis of this compound by providing controlled reaction environments that minimize impurities and improve scalability.

The growing demand for high-purity intermediates has driven innovation in purification technologies. Techniques such as chromatography and crystallization are routinely employed to isolate 2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid with minimal residual solvents or byproducts. These stringent purification standards ensure that pharmaceutical manufacturers can meet regulatory requirements while maintaining consistent product quality across batches.

In conclusion, 2-{(tert-butoxy)carbonylamino}-6-cyano-6,6-dimethylhexanoic acid (CAS No. 2156577-39-6) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, particularly in peptide chemistry and drug discovery. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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